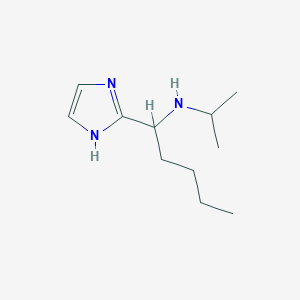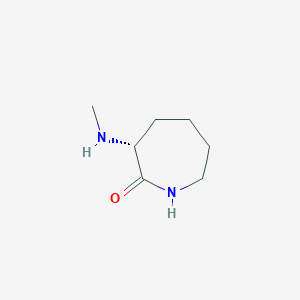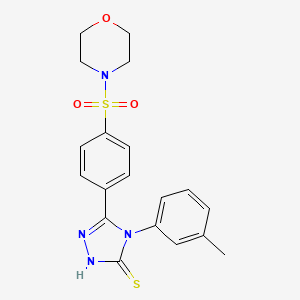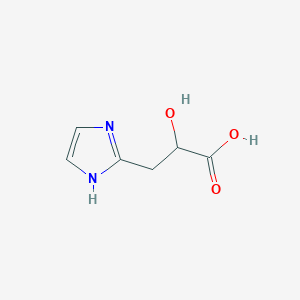
2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is an imidazolyl carboxylic acid derivative. It is structurally related to lactic acid, where one of the methyl hydrogens is substituted by an imidazol-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of lactic acid with imidazole under specific conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole ketones, while reduction can produce saturated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. Its effects are mediated through interactions with enzymes and receptors, modulating their activity and leading to desired biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Similar structure with a triazole ring instead of an imidazole ring.
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid: Positional isomer with the imidazole ring attached at a different position.
Uniqueness
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
30581-88-5 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c9-4(6(10)11)3-5-7-1-2-8-5/h1-2,4,9H,3H2,(H,7,8)(H,10,11) |
InChI-Schlüssel |
YJZRJGAMMDSUEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



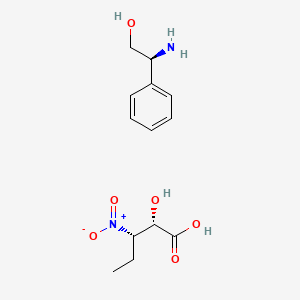
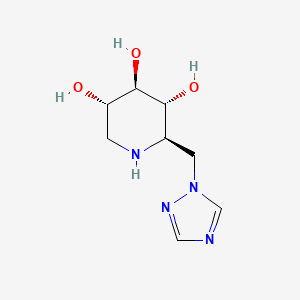

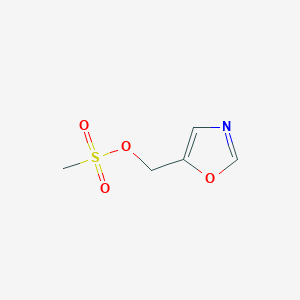

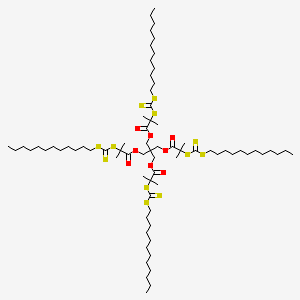

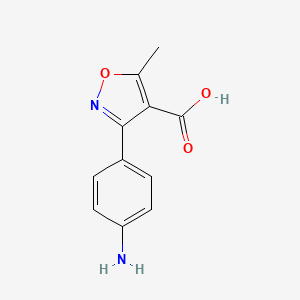

![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
